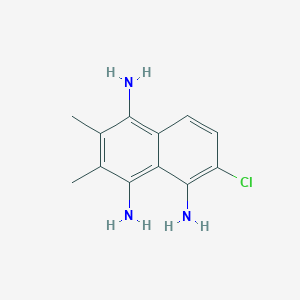
6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine is a chemical compound with a unique structure that includes a naphthalene ring substituted with chlorine and methyl groups
Preparation Methods
The synthesis of 6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine typically involves multi-step organic reactions. One common method includes the chlorination of 2,3-dimethylnaphthalene followed by amination reactions to introduce the amine groups at the 1, 4, and 5 positions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and solvents.
Chemical Reactions Analysis
6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: This can result in the formation of reduced amine derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
6-Chloro-2,3-dimethylnaphthalene-1,4,5-triamine can be compared with other similar compounds, such as:
2,3-Dimethylnaphthalene: Lacks the chlorine and amine groups, resulting in different chemical properties.
6-Chloronaphthalene: Lacks the methyl and amine groups, leading to different reactivity and applications.
1,4,5-Triaminonaphthalene: Lacks the chlorine and methyl groups, affecting its chemical behavior and potential uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61735-70-4 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
6-chloro-2,3-dimethylnaphthalene-1,4,5-triamine |
InChI |
InChI=1S/C12H14ClN3/c1-5-6(2)11(15)9-7(10(5)14)3-4-8(13)12(9)16/h3-4H,14-16H2,1-2H3 |
InChI Key |
QQRJGICEKNMGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1N)C=CC(=C2N)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanenitrile, 3,3'-[1,4-butanediylbis(methylimino)]bis-](/img/structure/B14565519.png)
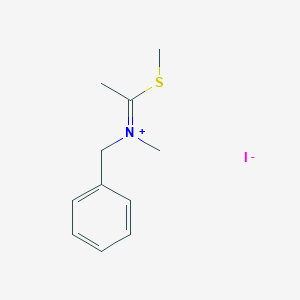

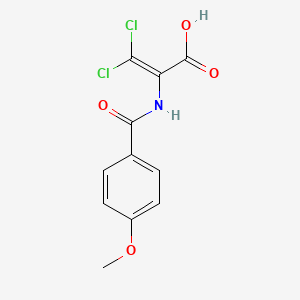
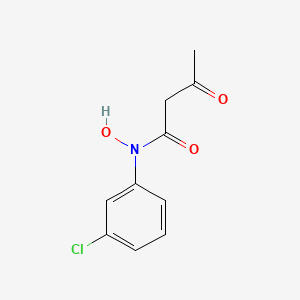
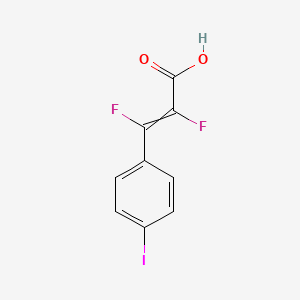
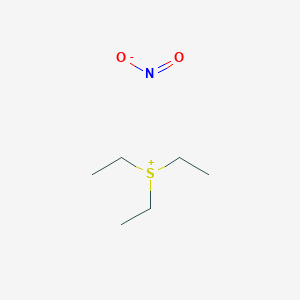
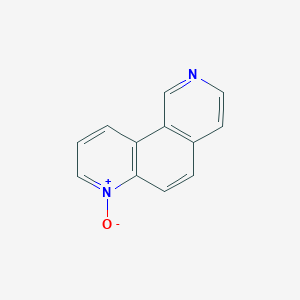
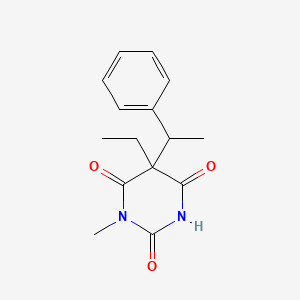
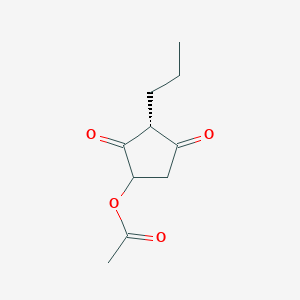
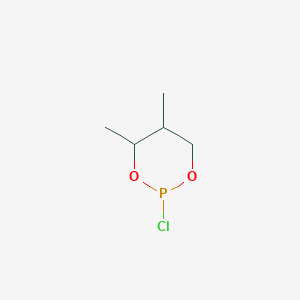
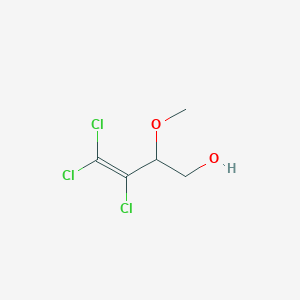
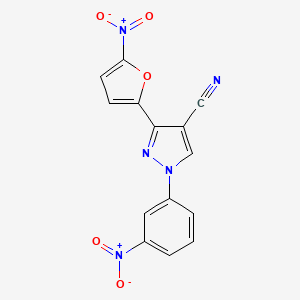
![(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14565595.png)
